(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol
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Overview
Description
The compound (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule characterized by its unique structure, which includes a quinoline moiety substituted with iodine and methoxy groups, and a diazaadamantane core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Iodination and Methoxylation: The quinoline derivative is then subjected to iodination using iodine and a suitable oxidizing agent, followed by methoxylation using methanol and a base.
Construction of the Diazaadamantane Core: The diazaadamantane structure is synthesized through a series of cyclization reactions involving diamines and ketones.
Coupling Reaction: The final step involves coupling the iodinated and methoxylated quinoline with the diazaadamantane core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the iodine substituent.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Deiodinated quinoline derivatives.
Substitution: Quinoline derivatives with various substituents replacing iodine.
Scientific Research Applications
(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the diazaadamantane core may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,5R,6S,7S)-2-(2-chloro-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol
- (1R,2S,3S,5R,6S,7S)-2-(2-bromo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol
Uniqueness
The presence of the iodine atom in (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol imparts unique electronic properties, making it more reactive in substitution reactions compared to its chloro and bromo analogs. Additionally, the methoxy group enhances its solubility and potential biological activity.
Properties
IUPAC Name |
2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-7-12-6-13(26-3)4-5-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSWAACXCHTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=CC(=CC5=C4)OC)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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